5-Phenyl-1,3-oxazol-2-amine
CAS No.: 6826-24-0
Cat. No.: VC2451605
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6826-24-0 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 5-phenyl-1,3-oxazol-2-amine |
| Standard InChI | InChI=1S/C9H8N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) |
| Standard InChI Key | IUHYFLKPKSFRCT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN=C(O2)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)N |
Introduction
Chemical Structure and Classification
Structural Characteristics
5-Phenyl-1,3-oxazol-2-amine consists of a 1,3-oxazole core with a phenyl group attached at the 5-position and an amine group at the 2-position . The molecular formula is C₉H₈N₂O, representing the nine carbon atoms (five from the phenyl ring, three from the oxazole ring, and one connecting them), eight hydrogen atoms, two nitrogen atoms (one from the oxazole ring and one from the amine group), and one oxygen atom (from the oxazole ring) .
The structure can be visualized as having three key components:
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A five-membered 1,3-oxazole heterocyclic ring containing oxygen and nitrogen
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A phenyl substituent at position 5 of the oxazole ring
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A primary amine group at position 2 of the oxazole ring
This arrangement creates a planar heterocyclic system with the phenyl ring slightly twisted out of the plane of the oxazole ring, similar to what is observed in related compounds like 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, where the phenyl and oxazole rings form dihedral angles of approximately 24-27° .
Nomenclature and Identifiers
The compound is known by several names and identifiers in chemical databases and literature:
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IUPAC Name: 5-Phenyl-1,3-oxazol-2-amine
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CAS Registry Number: 6826-24-0
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Synonyms: 5-phenyl-oxazol-2-ylamine, 5-Phenyloxazol-2-amine, 5-PHENYL-2-OXAZOLAMINE, 5-phenyl-2-aminooxazole
Physical and Chemical Properties
Physical Properties
5-Phenyl-1,3-oxazol-2-amine exhibits distinct physical properties that are important for its characterization, handling, and potential applications. Table 1 summarizes the key physical properties of this compound based on available data.
| Property | Value |
|---|---|
| Molecular Weight | 160.173 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Melting Point | 215-216°C |
| Boiling Point | 341.0±35.0°C at 760 mmHg |
| Flash Point | 160.0±25.9°C |
| Physical State | Solid at room temperature |
| Color | Not specified in available data |
| Solubility | Not specified in available data |
The relatively high melting and boiling points suggest strong intermolecular forces, likely due to hydrogen bonding capabilities of the amine group and potential π-π stacking interactions between the aromatic rings of adjacent molecules .
Chemical and Structural Parameters
Further chemical and structural parameters provide insights into the compound's reactivity, stability, and potential interactions:
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O |
| Exact Mass | 160.063660 |
| PSA (Polar Surface Area) | 52.05000 |
| LogP | 1.58 |
| Vapour Pressure | 0.0±0.7 mmHg at 25°C |
| Index of Refraction | 1.599 |
The moderate LogP value of 1.58 indicates a balanced lipophilicity/hydrophilicity profile, suggesting potential for decent membrane permeability while maintaining some water solubility . This property is particularly relevant for pharmaceutical applications, as it impacts bioavailability and drug distribution.
The polar surface area (PSA) of approximately 52.05 is within a range that is often associated with good cell membrane permeability, another favorable characteristic for potential drug candidates .
Structural Comparisons and Relationships
Related Oxazole Derivatives
While specific information on 5-Phenyl-1,3-oxazol-2-amine is somewhat limited in the search results, understanding its relationship to similar compounds provides valuable context. Structurally related compounds include:
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2-Aminobenzoxazoles: These compounds share the 2-amino feature but contain a fused benzene ring rather than a separate phenyl substituent .
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5-Phenyl-1,3,4-oxadiazol-2(3H)-ones: These compounds have a different heterocyclic core (oxadiazolone instead of oxazole) but similarly contain a phenyl substituent .
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5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine: This compound contains a 5-phenyl-oxazole moiety connected to a thiadiazole ring with an amine functional group .
Structural Features and Their Implications
The unique arrangement of functional groups in 5-Phenyl-1,3-oxazol-2-amine confers specific chemical properties and reactivity patterns:
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The oxazole ring contains both oxygen and nitrogen atoms, creating an electron-rich heterocycle with specific electronic distribution.
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The amine group at the 2-position likely serves as a potential hydrogen bond donor, which can be important for molecular recognition and binding to biological targets.
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The phenyl ring at the 5-position provides lipophilicity and potential for π-π interactions with aromatic residues in proteins or other target molecules.
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